Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate MB-11362, also known as RG-7348, is a HCV nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection.
Brand Name: Vulcanchem
CAS No.: 1159183-97-7
VCID: VC0534595
InChI: InChI=1S/C24H27ClN5O11P/c1-3-18(32)38-20-21(39-19(33)4-2)24(28-29-26,40-22(20)30-10-8-17(31)27-23(30)34)13-37-42(35)36-11-9-16(41-42)14-6-5-7-15(25)12-14/h5-8,10,12,16,20-22H,3-4,9,11,13H2,1-2H3,(H,27,31,34)/t16-,20+,21-,22+,24+,42+/m0/s1
SMILES: CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC
Molecular Formula: C24H27ClN5O11P
Molecular Weight: 627.9 g/mol

Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate

CAS No.: 1159183-97-7

Cat. No.: VC0534595

Molecular Formula: C24H27ClN5O11P

Molecular Weight: 627.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate - 1159183-97-7

Specification

Description MB-11362, also known as RG-7348, is a HCV nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection.
CAS No. 1159183-97-7
Molecular Formula C24H27ClN5O11P
Molecular Weight 627.9 g/mol
IUPAC Name [(2R,3R,4S,5R)-5-azido-5-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate
Standard InChI InChI=1S/C24H27ClN5O11P/c1-3-18(32)38-20-21(39-19(33)4-2)24(28-29-26,40-22(20)30-10-8-17(31)27-23(30)34)13-37-42(35)36-11-9-16(41-42)14-6-5-7-15(25)12-14/h5-8,10,12,16,20-22H,3-4,9,11,13H2,1-2H3,(H,27,31,34)/t16-,20+,21-,22+,24+,42+/m0/s1
Standard InChI Key DOIJDQFWSCXUHP-FWWVIJAESA-N
Isomeric SMILES CCC(=O)O[C@@H]1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC
SMILES CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC
Canonical SMILES CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator